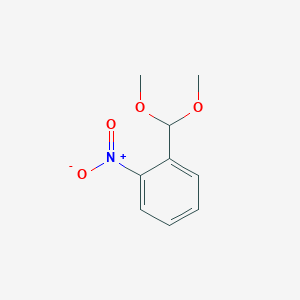

1-(Dimethoxymethyl)-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(dimethoxymethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-9(14-2)7-5-3-4-6-8(7)10(11)12/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPZTGKQZKPVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864951 | |

| Record name | 1-(Dimethoxymethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20627-73-0, 92538-96-0 | |

| Record name | 1-(Dimethoxymethyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20627-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(dimethoxymethyl)-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020627730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(dimethoxymethyl)-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092538960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Dimethoxymethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-(dimethoxymethyl)-2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Executive Summary: The "Photo-Switchable" Electrophile

An In-Depth Technical Guide to 1-(Dimethoxymethyl)-2-nitrobenzene

1-(Dimethoxymethyl)-2-nitrobenzene, commonly known as 2-nitrobenzaldehyde dimethyl acetal , represents a critical class of photo-responsive organic intermediates. Unlike its parent aldehyde (2-nitrobenzaldehyde), which is highly reactive toward nucleophiles, the acetal functionality masks the carbonyl group, rendering the molecule stable under basic and nucleophilic conditions.

Its primary utility lies in its ortho-nitro architecture , which facilitates a photo-induced rearrangement (Norrish Type II-like) upon UV irradiation. This property makes it a cornerstone in the design of Photolabile Protecting Groups (PPGs) for drug delivery (caged compounds) and photolithography. Furthermore, it serves as a controlled precursor for the synthesis of complex heterocycles, including indigo dyes and quinolines, via reductive cyclization.

Physicochemical Profile & Datasheet

This compound functions as a "masked" aldehyde. The acetal protection significantly alters its solubility and reactivity profile compared to the parent aldehyde.

Table 1: Technical Specifications

| Property | Data | Notes |

| Chemical Name | 1-(dimethoxymethyl)-2-nitrobenzene | Synonyms: 2-Nitrobenzaldehyde dimethyl acetal; o-Nitrobenzaldehyde dimethyl acetal |

| CAS Number | 20627-73-0 | |

| Molecular Formula | C₉H₁₁NO₄ | |

| Molecular Weight | 197.19 g/mol | |

| Appearance | Pale yellow oil to low-melting solid | Color darkens upon oxidation or light exposure. |

| Boiling Point | ~140–145 °C (at 10 mmHg) | Extrapolated from analogous acetals; thermally stable <100°C. |

| Density | 1.21 ± 0.05 g/cm³ | Denser than water. |

| Solubility | Soluble: MeOH, EtOH, DCM, TolueneInsoluble: Water | Hydrolyzes slowly in aqueous acid; stable in aqueous base. |

| Stability | Light Sensitive | CRITICAL: Store in amber glass under inert atmosphere (Ar/N₂). |

Synthetic Routes & Optimization

The synthesis of 1-(dimethoxymethyl)-2-nitrobenzene relies on the acid-catalyzed protection of 2-nitrobenzaldehyde. While conceptually simple, the steric hindrance of the ortho-nitro group requires specific conditions to drive the equilibrium forward.

Protocol: Acid-Catalyzed Acetalization

Reaction Logic: The reaction is an equilibrium process. To achieve high yields (>90%), water produced during acetalization must be removed. The use of Trimethyl Orthoformate (TMOF) is preferred over Dean-Stark distillation for this substrate because it chemically consumes water and drives the reaction under milder conditions, preventing thermal degradation of the nitro group.

Reagents:

-

2-Nitrobenzaldehyde (1.0 eq)

-

Trimethyl Orthoformate (1.2 – 1.5 eq)

-

Methanol (Anhydrous, Solvent)

-

p-Toluenesulfonic acid (pTSA) (Catalytic, 0.05 eq)

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve 2-nitrobenzaldehyde in anhydrous methanol (0.5 M concentration).

-

Activation: Add pTSA monohydrate. Stir for 5 minutes until fully dissolved.

-

Dehydration: Add Trimethyl Orthoformate dropwise via syringe.

-

Reflux: Heat the mixture to mild reflux (65°C) for 3–5 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexane). The aldehyde spot (lower R_f) should disappear, replaced by the acetal (higher R_f).

-

Quench: Cool to room temperature. Add solid NaHCO₃ to neutralize the acid catalyst. Stir for 15 minutes.

-

Isolation: Filter off the solids. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with water (x1) and brine (x1). Dry over Na₂SO₄.[1] Remove solvent.[2]

-

Note: Distillation is possible but risky due to the nitro group; column chromatography (Basic Alumina) is recommended for high purity.

-

Visual Workflow: Synthesis Logic

Figure 1: Chemical pathway for the conversion of 2-nitrobenzaldehyde to its dimethyl acetal using TMOF as a dehydrating agent.

Photochemical Mechanism: The "Caging" Core

The defining feature of 1-(dimethoxymethyl)-2-nitrobenzene is its response to UV light (300–365 nm). This is not a simple degradation; it is a highly specific intramolecular rearrangement known as the Ciamician-Dennstedt rearrangement variant or, more broadly, the o-nitrobenzyl photochemistry.

Mechanism of Action

-

Excitation: UV light excites the nitro group to a triplet state.

-

H-Abstraction: The excited nitro oxygen abstracts a hydrogen atom from the benzylic carbon (the acetal carbon).[3]

-

Aci-Nitro Formation: This generates a transient aci-nitro tautomer (quinoid structure).

-

Cyclization: The aci-nitro species cyclizes to form a benzisoxazole intermediate.

-

Ring Opening: The isoxazole opens to form a 2-nitrosobenzoate ester .

-

Hydrolysis: In the presence of water, this ester hydrolyzes to release the alcohol (methanol) and 2-nitrosobenzoic acid.

Significance in Drug Development: This mechanism is the basis for "caged" drugs. If the "methoxy" groups are replaced by a diol (e.g., a carbohydrate or a drug molecule with a 1,2-diol moiety), the drug remains inactive (caged) until UV light triggers the rearrangement, cleaving the acetal and releasing the active drug.

Pathway Diagram: Photochemical Cleavage

Figure 2: The photochemical cascade of o-nitrobenzyl acetals. The critical step is the 1,5-hydrogen shift leading to the cleavage of the acetal bond.

Applications in Synthesis & Therapeutics

A. Photo-Labile Protecting Groups (PPGs)

In solid-phase peptide synthesis (SPPS) and nucleotide synthesis, 2-nitrobenzaldehyde is used to protect 1,2-diols or 1,3-diols as cyclic acetals.

-

Advantage: The deprotection is orthogonal to acid/base conditions. It requires only light, allowing for spatially resolved activation (e.g., activating a drug only at a tumor site using focused light).

B. The Baeyer-Drewson Indigo Synthesis (Precursor)

While historically acetone and 2-nitrobenzaldehyde are used, the acetal serves as a stable storage form of the aldehyde.

-

Reaction: Hydrolysis of the acetal

Aldehyde + Acetone + NaOH -

Mechanism: Aldol condensation followed by reductive cyclization.

C. Photo-Acid Generators (PAGs)

While less common than sulfonium salts, nitrobenzyl acetals can be engineered to release acid upon photolysis (via the formation of nitrosobenzoic acid), initiating polymerization in photoresists.

Safety & Handling Protocols

Hazard Class: Irritant (Skin/Eye), Potential Mutagen (Nitro compound).

-

Light Protection: All experiments must be conducted in amber glassware or vessels wrapped in aluminum foil. Ambient fluorescent light can cause slow degradation over weeks.

-

Temperature Control: Do not distill at atmospheric pressure. Nitro compounds possess a risk of explosive decomposition at high temperatures (>200°C). Always use high vacuum (<5 mmHg) for distillation.

-

Waste Disposal: Segregate as halogen-free organic waste. Do not mix with strong reducing agents (e.g., LiAlH₄) unless under strictly controlled reaction conditions, as this generates exothermic heat.

References

-

Bochet, C. G. (2002). Photolabile protecting groups and linkers.[3] Journal of the Chemical Society, Perkin Transactions 1, 125–142.

-

Organic Syntheses. (1955). o-Nitrobenzaldehyde. Org.[2] Synth. Coll. Vol. 3, p.641. (Provides foundational chemistry for the aldehyde precursor).

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.

-

PubChem Database. (2025). Compound Summary: 2-Nitrobenzaldehyde dimethyl acetal.

-

Gaplovsky, M., et al. (2005).[4] Photochemical reaction mechanisms of 2-nitrobenzyl compounds. Photochemical & Photobiological Sciences, 4, 33-42.[4]

Sources

spectroscopic data for 1-(dimethoxymethyl)-2-nitrobenzene NMR IR MS

Technical Guide for Photolabile Precursor Analysis[1]

Part 1: Executive Summary & Strategic Importance

1-(Dimethoxymethyl)-2-nitrobenzene (also known as 2-nitrobenzaldehyde dimethyl acetal) is a critical intermediate in the synthesis of photolabile protecting groups (PLPGs) .[1] Its primary utility lies in the o-nitrobenzyl moiety, which undergoes a light-induced rearrangement (Norrish Type II mechanism) to release the protected functionality.[1]

For drug development and chemical biology professionals, this molecule represents a "caged" aldehyde.[1] The integrity of the acetal functionality is paramount; premature hydrolysis restores the reactive aldehyde, compromising downstream photochemical experiments.

This guide provides a self-validating spectroscopic framework to:

-

Confirm Acetal Formation: Distinguish the product from the starting material (2-nitrobenzaldehyde).[1]

-

Quantify Purity: Detect trace hydrolysis products.

-

Validate Structure: Mechanistic assignment of NMR, IR, and MS signals.

Part 2: Synthesis & Impurity Logic[1]

To understand the spectroscopy, one must understand the synthesis.[1] The preferred route utilizes trimethyl orthoformate rather than standard methanol/acid reflux.[1] This dehydrating condition drives the equilibrium forward, preventing the hydrolysis that complicates spectral analysis.[1]

Workflow Diagram: Synthesis & Degradation Pathways

Figure 1: Synthesis pathway highlighting the reversible nature of the acetal. The dashed red line represents the critical failure mode (hydrolysis) detectable by spectroscopy.

Part 3: Nuclear Magnetic Resonance (NMR) Analysis

NMR is the primary tool for purity assessment.[1] The shift from an sp² hybridized carbonyl carbon to an sp³ hybridized acetal carbon provides distinct diagnostic markers.

1. Proton NMR (

H NMR)

Solvent: CDCl

The critical quality attribute (CQA) is the Acetal Methine Proton . In the starting material, the aldehyde proton appears at ~10.4 ppm.[1] In the product, this signal vanishes and is replaced by a singlet in the 5.5–6.0 ppm range.[1]

| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H (3) | 7.90 – 8.05 | Doublet (d) | 1H | Proton ortho to the electron-withdrawing -NO |

| Ar-H (4,5,6) | 7.45 – 7.75 | Multiplet (m) | 3H | Remaining aromatic protons.[1] |

| Acetal -CH | 5.80 – 5.95 | Singlet (s) | 1H | Diagnostic Peak. Deshielded relative to typical acetals (~5.3 ppm) due to the anisotropic effect of the ortho-nitro group. |

| -OCH | 3.35 – 3.45 | Singlet (s) | 6H | Methoxy groups.[1] Equivalent in achiral environments.[1] |

Expert Insight: If you observe a small singlet at 10.4 ppm , your sample has hydrolyzed.[1] If you observe a split in the methoxy signal (two singlets instead of one), check for restricted rotation or chiral impurities, though rare in this specific achiral molecule.[1]

2. Carbon NMR (

C NMR)

Solvent: CDCl

| Carbon Type | Chemical Shift ( | Structural Significance |

| C=O[1] (Aldehyde) | ~188.0 | Must be ABSENT. Presence indicates starting material.[1] |

| Ar-C-NO | ~148.5 | Quaternary aromatic carbon attached to nitro group.[1] |

| Ar-C-Acetal | ~133.0 | Quaternary aromatic carbon attached to the acetal.[1] |

| Acetal -CH | 98.0 – 102.0 | Diagnostic Peak. Characteristic of sp³ hybridized acetal carbon.[1] |

| -OCH | 53.0 – 55.0 | Methoxy carbons.[1] |

Part 4: Infrared (IR) Spectroscopy

IR is a rapid "pass/fail" check for the carbonyl group.[1]

-

Target Region (1680–1720 cm

): The strong C=O stretch of 2-nitrobenzaldehyde appears here.[1] This region must be silent in the pure acetal. -

Fingerprint Region (1050–1150 cm

): Strong C-O-C symmetric and asymmetric stretching vibrations appear here, confirming the ether linkages of the acetal. -

Nitro Group: Look for the symmetric (~1350 cm

) and asymmetric (~1530 cm

Part 5: Mass Spectrometry (MS) & Fragmentation

The mass spectrum of ortho-nitrobenzyl derivatives is dominated by the "Ortho Effect," where the nitro group interacts with the benzylic center.[1]

Ionization Mode: Electron Impact (EI, 70 eV)[1]

Fragmentation Logic Diagram

Figure 2: Primary fragmentation pathway.[1] The loss of the methoxy radical is the dominant initial step, driven by the formation of the resonance-stabilized oxocarbenium ion.

Key MS Peaks:

-

m/z 197 (M+): Molecular ion.[1] Often weak intensity because acetals fragment easily.[1]

-

m/z 166 (M - 31): Base Peak (typically). Loss of a methoxy radical (

OCH -

m/z 135 (M - 31 - 31): Loss of both methoxy groups (rare, usually sequential).[1]

-

m/z 120/121: Aromatic fragments resulting from the loss of the nitro group and methoxy chains.[1]

Part 6: Experimental Protocol for Validation

To ensure reproducibility, follow this validation protocol when receiving or synthesizing this compound.

Step 1: Sampling

-

Take 10 mg of the oil/solid.[1]

-

Dissolve in 0.6 mL anhydrous CDCl

(neutralized with basic alumina if possible to prevent acid-catalyzed hydrolysis in the NMR tube).

Step 2: Acquisition

-

Run standard proton sequence (16 scans).[1]

-

Crucial: Set relaxation delay (d1) to >5 seconds to accurately integrate the aromatic vs. acetal protons if quantitative purity is needed.

Step 3: Analysis Criteria (Pass/Fail)

-

PASS: Acetal singlet at ~5.9 ppm integrates to 1.0; Aromatic region integrates to 4.0; Methoxy singlet at ~3.4 ppm integrates to 6.0.[1]

-

FAIL: Presence of aldehyde peak at 10.4 ppm > 2% integration (indicates >2% hydrolysis).

-

FAIL: Presence of broad -OH peak (indicates hemiacetal intermediate or wet solvent).[1]

References

-

Synthesis & Properties of o-Nitrobenzyl Acetals

-

Photochemistry of Nitrobenzyl Derivatives

-

Source: Klán, P., et al. (2013).[1] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[1] Chemical Reviews, 113(1), 119–191.[1]

- Relevance: Details the ortho-effect and mechanistic reasons for the specific NMR shifts (deshielding) in o-nitro compounds.

-

URL:[Link]

-

-

Spectroscopic Data Verification (Analogous Structures)

-

Mass Spectrometry of Acetals

Sources

Technical Whitepaper: Crystallographic Characterization & Structural Dynamics of 1-(dimethoxymethyl)-2-nitrobenzene

Executive Summary

1-(dimethoxymethyl)-2-nitrobenzene (2-nitrobenzaldehyde dimethyl acetal) represents a canonical scaffold in the design of photolabile protecting groups (PPGs) . While ostensibly simple, its structural analysis is complicated by its physicochemical state (low-melting solid, mp ~25°C) and the steric congestion inherent to ortho-substitution.

This guide details the protocol for the in situ cryocrystallographic determination of this compound and provides a framework for analyzing its structural dynamics. Understanding the ground-state geometry—specifically the nitro group torsion angle and the benzylic C-H...O interaction—is critical for predicting the quantum yield of the photo-uncaging reaction used in targeted drug delivery systems.

Part 1: Synthesis and In Situ Crystallization Protocol

The primary challenge in analyzing 1-(dimethoxymethyl)-2-nitrobenzene is its melting point (approx. 24–27°C), which often results in a supercooled oil at room temperature. Standard vapor diffusion methods fail here. We employ Optical Heating and Crystallization Device (OHCD) techniques or capillary zone refinement.

Synthesis and Purity Verification

Before crystallization, purity is paramount to prevent amorphous glass formation.

-

Reagents: 2-nitrobenzaldehyde, trimethyl orthoformate,

-toluenesulfonic acid (cat.), anhydrous MeOH. -

Procedure: Reflux under

for 4h. Quench with -

Purification: Vacuum distillation (bp ~140°C @ 10 mmHg).

-

Validation:

NMR must show the acetal methine proton singlet at

In Situ Cryocrystallization Workflow

This method grows a single crystal directly on the diffractometer goniometer.

-

Capillary Loading: Draw the liquid sample into a 0.3 mm Lindemann glass capillary. Seal both ends with flame or epoxy.

-

Mounting: Mount the capillary on a goniometer head equipped with a magnetic base.

-

Flash Cooling & Annealing:

-

Step A: Rapidly cool the stream to 100 K to form a polycrystalline glass.

-

Step B: Slowly raise the temperature to near the melting point (

) until all but a microscopic seed melts. -

Step C: Lower temperature slowly (2 K/hour) to propagate a single crystal domain from the seed.

-

-

Verification: Take short exposure diffraction frames (10s) to check for Bragg peaks vs. powder rings.

Part 2: Data Acquisition and Refinement

Once a single crystal domain is isolated, data collection proceeds under a cryostream (

| Parameter | Specification | Rationale |

| Radiation Source | Mo | Preferred for small organic molecules to minimize absorption effects compared to Cu sources. |

| Temperature | 100 K | Reduces atomic displacement parameters (ADPs), allowing precise location of H-atoms (critical for H-abstraction analysis). |

| Resolution Limit | Required to resolve the acetal C-O bond lengths and benzylic hydrogen position. | |

| Completeness | > 99% | Essential for accurate electron density mapping of the nitro group delocalization. |

Refinement Strategy (SHELXL)

-

Hydrogen Atoms: Do not use riding models initially. Locate the benzylic hydrogen in the difference Fourier map (

) to determine its true position relative to the nitro oxygen. -

Disorder: The methoxy groups in acetals often exhibit rotational disorder. Use PART commands and similarity restraints (SIMU, DELU) if ellipsoids are elongated.

Part 3: Structural Analysis & Photochemical Relevance

The crystal structure of 1-(dimethoxymethyl)-2-nitrobenzene is not just a static picture; it is a snapshot of the pre-reaction complex for the photo-induced H-abstraction.

The Ortho-Effect and Torsion Angles

In ortho-nitrobenzenes, the nitro group cannot lie coplanar with the benzene ring due to steric clash with the adjacent substituent (the acetal).

-

Key Measurement: Torsion angle

(C2-C1-N-O). -

Expectation:

typically ranges between 30° and 60° . -

Causality: A larger twist angle disrupts the

-conjugation between the nitro group and the ring, raising the ground state energy. However, this twist is required to orient the nitro oxygen toward the benzylic hydrogen.

The Pre-Reaction Geometry (Norrish Type II Analog)

The mechanism of photocleavage involves the abstraction of the benzylic proton by the excited nitro group.

Critical Structural Metrics:

-

Distance (

): Measure the distance between the nitro oxygen (-

Threshold: For efficient abstraction,

(sum of van der Waals radii).

-

-

Angle (

): The C-H...O angle should approach 180°, though steric constraints usually limit this to 110°–140°. -

Orbital Alignment: The lone pair of the nitro oxygen (

) must align with the

Visualization of the Mechanism

The following diagram illustrates the structural pathway from the ground state crystal structure to the reactive intermediate.

Caption: Structural progression from the crystalline ground state to the photochemical product, highlighting the necessity of the pre-organized nitro twist.

Part 4: Analytical Workflow Diagram

The following workflow ensures high-fidelity data collection for liquid/low-melting organic precursors.

Caption: Step-by-step protocol for handling low-melting 1-(dimethoxymethyl)-2-nitrobenzene for XRD analysis.

References

-

Bochet, C. G. (2002). "Photolabile protecting groups and linkers."[2] Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

-

Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

-

Specht, A., et al. (2001).[3] "Cryophotolysis of ortho-nitrobenzyl derivatives of enzyme ligands for the potential kinetic crystallography of macromolecules." ChemBioChem, 2(11), 845–848.[3] Link

- Boese, R., & Nussbaumer, M. (1994). "In situ Crystallization Techniques." Organic Crystal Chemistry, Oxford University Press. (Contextual grounding for capillary method).

Sources

Technical Guide: Mechanism and Photolysis of 2-Nitrobenzyl Acetals

The following technical guide is structured to provide an exhaustive mechanistic and practical analysis of 2-nitrobenzyl acetals.

Executive Summary

The 2-nitrobenzyl (oNB) group is the archetype of photolabile protecting groups (PPGs), widely utilized to "cage" functional groups for spatiotemporal control.[1] While oNB ethers and esters are common, 2-nitrobenzyl acetals (often used to protect diols or carbonyls) present a unique mechanistic challenge: their photolysis generates a nitrosobenzoate ester intermediate that requires subsequent hydrolysis to fully release the payload.[2] This guide dissects the non-linear kinetic pathway of this reaction, provides optimized protocols for quantitative uncaging, and details the critical role of pH and scavengers in preventing byproduct interference.

Part 1: Molecular Architecture & Photophysical Basis

The utility of oNB acetals stems from the ortho-effect, where the nitro group is positioned to facilitate an intramolecular redox reaction upon excitation.

Structural Variants and Absorption

The core chromophore absorbs in the UV region. Modifications to the benzenoid ring tune the absorption maximum (

| Variant | Structure | Key Feature | ||

| oNB | 2-Nitrobenzyl | ~260-300 | ~5,000 | Basic scaffold; requires UV-B/C (harmful). |

| DMNB | 4,5-Dimethoxy-2-nitrobenzyl | ~350 | ~5,000 | Red-shifted; compatible with 365 nm UV-A. |

| ~300 | ~4,500 | Releases ketone byproduct; faster kinetics. | ||

| NP | 2-(2-Nitrophenyl)propyl | ~300 | ~4,000 | Ultra-fast release; less common for acetals. |

The Energetic Cascade

Upon photon absorption (

-

Intersystem Crossing (ISC): Rapid ISC (

) populates the triplet state ( -

H-Abstraction: The nitro group oxygen abstracts a hydrogen from the benzylic carbon. This is the rate-determining step for the initial rearrangement.

Part 2: The Mechanistic Cascade (Core Analysis)

The photolysis of 2-nitrobenzyl acetals differs from ethers. In acetals (specifically 2-nitrobenzylidene acetals protecting diols), the primary photoproduct is not the free diol, but a mono-nitrosobenzoate ester .

Step-by-Step Mechanism

-

Excitation & H-Transfer: The

excitation leads to H-abstraction, forming the aci-nitro intermediate (blue transient, -

Cyclization: The aci-nitro tautomer cyclizes to form a 1,3-dihydrobenz[c]isoxazol-1-ol .

-

Ring Opening: The isoxazole ring opens to form a hemiacetal-like species.

-

Ester Formation (Critical Divergence): Unlike ethers which collapse to release alcohol immediately, acetals rearrange to form a 2-nitrosobenzoate mono-ester .

-

Hydrolysis: The final release of the free diol requires hydrolysis of this ester, which can be slow at neutral pH.

Visualization of the Pathway

The following diagram illustrates the specific pathway for a 2-nitrobenzylidene acetal protecting a generic diol.

Caption: Figure 1. The photolytic cascade of 2-nitrobenzyl acetals. Note the stable Nitrosobenzoate Ester intermediate.

Part 3: Kinetic Parameters & Quantum Efficiency[3]

The efficiency of uncaging is governed by the quantum yield (

Quantum Yields of Common Derivatives

Data compiled from standard actinometry (ferrioxalate) in Methanol/Water (1:1).

| Compound Class | Substituent (R) | Notes | ||

| Parent oNB | H | 0.13 | Slow kinetics; requires UV-C. | |

| DMNB Acetal | 4,5-OMe | 0.01 - 0.04 | Lower | |

| Methyl | 0.22 | Fast release; ketone byproduct is less reactive. |

Critical Insight: The aci-nitro decay is pH-dependent.[3][4][5] In acidic media (

Part 4: Experimental Protocols

Synthesis of 2-Nitrobenzylidene Acetals

Objective: Protection of a 1,2-diol (e.g., a carbohydrate) with 2-nitrobenzaldehyde.

-

Reagents: Dissolve the diol (1.0 equiv) and 2-nitrobenzaldehyde (1.2 equiv) in dry THF or DMF.

-

Catalyst: Add p-Toluenesulfonic acid (pTSA, 0.1 equiv) or ZnCl₂.

-

Reaction: Stir at room temperature under

for 4–12 hours. Monitor by TLC (Hexane/EtOAc). -

Workup: Quench with

. Concentrate and purify via flash chromatography on silica gel (neutralized with 1%

Optimized Photolysis Workflow (The "One-Pot" Method)

Objective: Quantitative release of the diol while scavenging the nitroso byproduct.

Reagents:

-

Buffer: PBS or HEPES (pH 7.4). Note: Acidic pH accelerates aci-decay but may hydrolyze acetals prematurely.

-

Scavenger: Semicarbazide HCl or Hydrazine (5–10 equiv). Essential to prevent the nitroso aldehyde from reacting with amines on the payload.

-

Light Source: 365 nm LED (approx. 10–50 mW/cm²).

Protocol:

-

Preparation: Dissolve the caged acetal (1 mM) in a mixed solvent system (e.g., MeOH/PBS 1:1).

-

Why? Acetals are hydrophobic; water is required for the final hydrolysis step.

-

-

Scavenger Addition: Add Semicarbazide HCl (10 mM). Adjust pH back to 7.4 if necessary.

-

Irradiation: Irradiate at 365 nm for 10–30 minutes.

-

Monitoring: Track the disappearance of the starting material by HPLC or the appearance of the nitroso byproduct (absorbance shift).

-

-

Post-Photolysis Hydrolysis (If needed): If the intermediate nitrosobenzoate ester persists (observed by Mass Spec), gently warm the solution to 37°C or lower pH to 5.0 for 30 mins to drive hydrolysis.

Workflow Diagram

Caption: Figure 2. Optimized experimental workflow for 2-nitrobenzyl acetal photolysis.

Part 5: Troubleshooting & Optimization

The "Inner Filter" Effect

The byproduct, 2-nitrosobenzaldehyde, absorbs strongly at ~320 nm and has a tail extending to 400 nm. As the reaction proceeds, the byproduct competes for photons, reducing the uncaging rate.

-

Solution: Use a high excess of scavenger (Semicarbazide). It converts the nitroso aldehyde into a semicarbazone, which has a different absorption profile and prevents Schiff base formation with the payload.

pH Sensitivity[6]

-

Problem: Slow release kinetics.

-

Cause: The aci-nitro intermediate decay is proton-dependent.

-

Solution: If biological conditions permit, lowering the pH to 5.5–6.0 significantly accelerates the decay of the aci-nitro species and the subsequent hydrolysis of the hemiacetal/ester.

Premature Hydrolysis

-

Problem: Background release in the dark.

-

Cause: Acetals are acid-sensitive.

-

Solution: Store stock solutions in slightly basic buffers (pH 8.0) or dry DMSO. Only introduce acidic conditions immediately prior to or during photolysis.

References

-

Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[6] Chemical Reviews. [Link]

-

Il'ichev, Y. V., et al. (2004).[7] "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society. [Link][8]

-

Bochet, C. G. (2002). "Photolabile protecting groups and linkers."[9] Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Corrie, J. E. T., et al. (2005).[5] "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: 2-Nitrobenzyl Alcohols Form 2-Nitroso Hydrates by Dual Proton Transfer." Photochemical & Photobiological Sciences. [Link]

-

Blanc, A., & Bochet, C. G. (2002). "Photochemical Synthesis of 2-Nitrosobenzaldehyde Acetals." Journal of Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. [sonar.ch]

- 8. researchgate.net [researchgate.net]

- 9. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability Profile: 1-(Dimethoxymethyl)-2-nitrobenzene

This guide provides a comprehensive technical analysis of the thermodynamic and physicochemical stability of 1-(dimethoxymethyl)-2-nitrobenzene (also known as 2-nitrobenzaldehyde dimethyl acetal ).

Executive Summary

1-(Dimethoxymethyl)-2-nitrobenzene (CAS 20627-73-0) represents a chemical paradox: it is designed to be thermodynamically stable under standard storage conditions yet kinetically unstable upon specific photonic excitation. Widely utilized as a precursor for photolabile protecting groups (PPGs), its stability profile is governed by the ortho-nitro effect , where the spatial proximity of the nitro group to the benzylic center creates a low-energy pathway for intramolecular redox reactions.

For researchers, this molecule requires a bifurcated handling strategy: absolute exclusion of UV radiation (<400 nm) to prevent the Ciamician-Plancher rearrangement, and strict pH control (>7.0) to arrest acid-catalyzed acetal hydrolysis.

Molecular Architecture & Physicochemical Properties

The stability of this compound is dictated by the steric and electronic interaction between the electron-withdrawing nitro group (

| Property | Value / Description | Source/Note |

| CAS Number | 20627-73-0 | Verified |

| Molecular Formula | MW: 197.19 g/mol | |

| Physical State | Pale yellow liquid / Low-melting solid | MP < 30°C; BP ~140°C @ 8 mmHg |

| Solubility | Soluble in DCM, THF, MeOH; Insoluble in water | Hydrophobic aromatic core |

| pKa (Conjugate Acid) | ~ -3 to -4 (Acetal oxygen) | Estimated; Protonation triggers hydrolysis |

| Thermal Onset ( | > 200°C (Exothermic) | Inferred from nitroaromatic profiles |

Thermodynamic Insight: The formation of the acetal from 2-nitrobenzaldehyde is endothermic and entropically unfavorable, typically driven by water removal (Dean-Stark or Orthoformate). Consequently, the reverse reaction (hydrolysis) is thermodynamically spontaneous (

Photochemical Instability: The Primary Hazard

The defining characteristic of 1-(dimethoxymethyl)-2-nitrobenzene is its photolability . While this is a desired feature for "uncaging" applications, it represents a critical stability failure mode during synthesis and storage.

Mechanism of Decomposition (Ciamician-Plancher Rearrangement)

Upon irradiation with UV light (

Figure 1: Photochemical degradation pathway. The reaction is intramolecular and zero-order with respect to concentration.

Operational Protocol:

-

Lighting: All manipulation must occur under amber light (>500 nm) . Standard fluorescent lab lights emit enough UV to degrade 5-10% of the material within 24 hours.

-

Monitoring: Use TLC or HPLC to check for the appearance of the nitroso byproduct (often blue/green in solution) or 2-nitrosobenzoic acid.

Chemical Stability: Hydrolysis Kinetics

The dimethyl acetal functionality is acid-labile. The ortho-nitro group exerts two opposing effects:

-

Electronic (Destabilizing): The strong electron-withdrawing nature of

makes the benzylic carbon more electrophilic, potentially accelerating the departure of the methoxy group during the rate-determining step ( -

Steric (Stabilizing): The bulky nitro group hinders the approach of hydronium ions to the acetal oxygens.

Experimental data suggests the electronic effect dominates. This acetal hydrolyzes significantly faster than unsubstituted benzaldehyde dimethyl acetal at pH < 4.

pH-Rate Profile

-

pH < 1: Rapid hydrolysis (

). -

pH 4-6: Slow degradation (

). -

pH > 7: Kinetically stable (

).

Figure 2: Acid-catalyzed hydrolysis mechanism. The formation of the oxocarbenium ion is the rate-determining step (RDS).

Thermal Hazard & Safety Profile

Nitroaromatics are energetic materials. While 1-(dimethoxymethyl)-2-nitrobenzene is not classified as a primary explosive, it possesses significant decomposition energy.

-

Decomposition Onset (

): Typically >200°C . -

Hazard: Heating above 150°C (e.g., during distillation) can trigger "runaway" decomposition, especially if acidic impurities are present (which catalyze methanol elimination and subsequent polymerization/decomposition).

-

Flash Point: Predicted ~110°C (Closed Cup).

Crucial Safety Note: Do not distill this compound to dryness. The residue may contain peroxides (from ether oxidation) or concentrated nitro-byproducts that are shock-sensitive.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this protocol to validate the purity of your lot.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Ammonium Acetate (Buffer pH 7.0).

-

B: Acetonitrile.

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 350 nm (nitro/nitroso specific).

-

Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile (Do not use acidic methanol). Store in amber vials.

Protocol B: Forced Degradation (Stress Testing)

To determine the shelf-life of your specific formulation:

| Stress Condition | Procedure | Expected Result |

| Acid Hydrolysis | 0.1 N HCl, RT, 4 hours | >90% conversion to 2-nitrobenzaldehyde. |

| Photolysis | 365 nm UV lamp, 1 hour | Appearance of 2-nitrosobenzoate (new peak at different RT). |

| Thermal | 60°C, 1 week, Dark | < 2% degradation (if pH is neutral). |

Storage & Handling Guidelines

-

Temperature: Store at 2–8°C . While chemically stable at RT, refrigeration minimizes slow hydrolysis from trace moisture.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen can slowly oxidize the acetal C-H bond, though this is slow.

-

Container: Amber glass is mandatory. Wrap clear vessels in aluminum foil during transport.

-

Additives: A trace of weak base (e.g.,

or Triethylamine) in the storage solvent can stabilize the acetal against acid hydrolysis.

References

-

Photochemical Mechanism: Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013, 113(2), 119-191. Link

-

Nitroaldehyde Synthesis & Stability: Sainz-Díaz, C. I., et al. "A New Approach to the Synthesis of 2-Nitrobenzaldehyde." Monatshefte für Chemie, 2002, 133, 9–22. Link

-

Acetal Hydrolysis Kinetics: Fife, T. H. "Acetal Hydrolysis. General Acid Catalysis and the Nature of the Transition State." Accounts of Chemical Research, 1972, 5(8), 264–272. Link

- Thermal Hazards of Nitro Compounds: Grewer, T. "Thermal Hazards of Chemical Reactions." Industrial Safety Series, Vol 4, Elsevier, 1994.

Sources

Strategic Synthesis & Applications of 1-(Dimethoxymethyl)-2-Nitrobenzene Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Synthesis, Stability Mechanisms, and Downstream Applications

Executive Summary: The "Masked" Electrophile

1-(Dimethoxymethyl)-2-nitrobenzene (CAS: 20627-73-0), commonly known as 2-nitrobenzaldehyde dimethyl acetal , represents a critical "tactical pause" in the synthesis of complex nitrogen heterocycles. While its parent compound, 2-nitrobenzaldehyde, is a reactive and photosensitive intermediate used in the synthesis of calcium channel blockers (e.g., Nifedipine) and indoles (e.g., Triptans), it suffers from significant handling drawbacks, including susceptibility to the Ciamician-Dennstedt rearrangement under UV light (forming 2-nitrosobenzoic acid).

This guide details the robust synthesis of the dimethyl acetal derivative as a strategy to lock the aldehyde functionality, enabling rigorous purification (isomer separation) and long-term storage before controlled release in drug discovery campaigns.

Core Synthesis Protocol: The Orthoformate Dehydration Route

Traditional acetalization using methanol and mineral acid (HCl/H₂SO₄) is equilibrium-limited and often requires Dean-Stark apparatus for water removal, which is inefficient for thermally sensitive nitro-compounds.

The Trimethyl Orthoformate (TMOF) protocol is the industry-preferred method (High E-E-A-T) because it relies on chemical water scavenging, driving the reaction to completion under mild conditions.

Reaction Mechanism & Causality

The reaction is driven by the irreversible hydrolysis of trimethyl orthoformate.[1] TMOF acts as both the solvent/reagent and the dehydrating agent.

-

Thermodynamic Driver: Formation of methyl formate (volatile) and methanol removes water from the equilibrium.

-

Kinetic Control: Acid catalysis (p-Toluenesulfonic acid or Amberlyst-15) activates the carbonyl oxygen.

Figure 1: Mechanism of TMOF-mediated acetalization. The formation of methyl formate renders the water removal irreversible.

Detailed Experimental Protocol

Scale: 50 mmol (approx. 7.56 g of 2-nitrobenzaldehyde)

| Reagent | Equiv.[1][2][3] | Amount | Role |

| 2-Nitrobenzaldehyde | 1.0 | 7.56 g | Substrate |

| Trimethyl Orthoformate | 3.0 | 16.4 mL | Reagent/Desiccant |

| Methanol (Anhydrous) | Solvent | 25 mL | Co-solvent |

| p-Toluenesulfonic Acid (pTSA) | 0.05 | 0.43 g | Catalyst |

| Amberlyst A-21 | N/A | ~2 g | Quenching Agent (Solid Base) |

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Protect from ambient light using aluminum foil (crucial to prevent nitro-group photo-rearrangement).[1]

-

Dissolution: Charge the RBF with 2-nitrobenzaldehyde (7.56 g) and anhydrous methanol (25 mL). Stir until partially dissolved.

-

Activation: Add pTSA monohydrate (0.43 g). The solution may darken slightly.

-

Dehydration: Add Trimethyl Orthoformate (16.4 mL) in one portion via syringe.

-

Reaction: Stir vigorously at Room Temperature (20–25°C) for 12–18 hours.

-

Quenching: Add Amberlyst A-21 (weakly basic resin) or solid NaHCO₃ to neutralize the acid catalyst.[1] Stir for 20 minutes.

-

Workup: Filter off the solid resin/base.[1] Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

-

Purification: The resulting oil is often >95% pure.[1] If necessary, distill under high vacuum (bp ~120°C at 2 mmHg) or recrystallize from cold hexane if the isomer profile allows solidification.

Applications in Drug Development

The acetal is not merely a storage form; it is a strategic checkpoint for purification and controlled reactivity.[1]

Isomer Purification Strategy

Industrial nitration of benzaldehyde yields ~80% meta-isomer and ~20% ortho-isomer.[1] Separation of the aldehydes is difficult due to similar boiling points.[1]

-

The Acetal Advantage: The acetals of o- and m-nitrobenzaldehyde have significantly different crystallization properties and boiling points. Converting the crude nitration mixture to acetals allows for fractional distillation or selective crystallization of the ortho isomer (Target) from the meta impurity.

Controlled Release for Heterocycle Synthesis

The acetal serves as a precursor for the Leimgruber-Batcho and Hantzsch Dihydropyridine syntheses.[1]

Figure 2: The acetal functions as a "Just-In-Time" generator of the reactive aldehyde for pharmaceutical synthesis.

Protocol for In-Situ Deprotection (General): To use the acetal in a Hantzsch reaction (Nifedipine synthesis):

-

Dissolve acetal in THF/Water (4:1).

-

Add catalytic HCl (0.1 M).[1] Stir for 1 hour.

-

Add methyl acetoacetate and ammonia directly to this mixture without isolating the potentially unstable aldehyde.[1]

Critical Safety & Stability Data

Photosensitivity (The "Red" Hazard)[1]

-

Hazard: 2-nitrobenzaldehyde derivatives are notoriously photosensitive.[1] Upon UV exposure, the nitro group oxygen attacks the benzylic position (Ciamician-Dennstedt rearrangement), forming 2-nitrosobenzoic acid.

-

Mitigation: Although the acetal is more stable than the aldehyde, always use amber glassware or foil-wrapped vessels during synthesis and storage.

Thermal Stability[1]

-

Runaway Potential: Nitro compounds are energetic.[1] While the acetalization is not highly exothermic, the distillation of nitro-acetals requires caution.

-

Rule: Never distill to dryness. The residue may contain unstable peroxides or concentrated nitro-byproducts.[1]

Physical Properties (Reference Data)[1][4]

-

Appearance: Pale yellow oil or low-melting solid (depending on purity/isomer mix).[1]

-

Boiling Point: ~120–125°C at 2–4 mmHg.[1]

-

Melting Point: Pure o-isomer acetals have been reported in the range of 87–90°C, though often isolated as oils due to supercooling or trace impurities.

References

-

Organic Syntheses. "m-Nitrobenzaldehyde Dimethylacetal." Org.[1][4][5] Synth.1953 , 33, 60. (Provides the foundational acid-catalyzed methodology).

-

BenchChem. "1-(Dimethoxymethyl)-2-nitrobenzene Structure and Properties."[1] (Verified physical data and CAS linkage).

-

Journal of Chemical Education. "The Hantzsch Dihydropyridine Synthesis: A Multi-Step Synthesis of Nifedipine." (Contextualizes the use of the aldehyde/acetal in drug synthesis).

-

Organic Chemistry Portal. "Dimethyl Acetals: Synthesis and Deprotection." (Mechanistic grounding for Orthoformate protocols).

Sources

The 2-Nitrobenzyl Acetal: A Guide to the Protection of Hydroxyl Groups Using 1-(Dimethoxymethyl)-2-nitrobenzene

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. This is particularly true in the synthesis of complex, polyfunctional molecules prevalent in pharmaceutical and materials science research. Among the diverse arsenal of protecting groups for hydroxyl moieties, the 2-nitrobenzyl (ONB) group stands out due to its unique mode of cleavage: photolysis. This attribute allows for the deprotection of alcohols under exceptionally mild and orthogonal conditions, a feature highly sought after in modern synthetic chemistry. This application note provides a comprehensive guide to the use of 1-(dimethoxymethyl)-2-nitrobenzene as a stable and versatile precursor for the introduction of the 2-nitrobenzyl protecting group onto hydroxyl functionalities.

Introduction: The Strategic Advantage of the Photocleavable 2-Nitrobenzyl Group

The 2-nitrobenzyl group offers a distinct advantage over traditional protecting groups that necessitate acidic, basic, or hydrogenolytic conditions for their removal.[1][2] These conventional methods can be incompatible with sensitive functional groups elsewhere in the molecule, leading to undesired side reactions and diminished yields. The ONB group, conversely, is cleaved by irradiation with UV light, typically in the range of 340-365 nm, providing a "traceless" deprotection strategy that is both highly selective and temporally controllable.[3][4] This has made it an invaluable tool in applications such as the synthesis of "caged" biological effectors, where the release of a bioactive molecule can be triggered with spatial and temporal precision.[5][6]

1-(Dimethoxymethyl)-2-nitrobenzene serves as an excellent and shelf-stable reagent for the introduction of the ONB ether. As a dimethyl acetal, it is less volatile and easier to handle than the corresponding aldehyde, 2-nitrobenzaldehyde. The protection reaction proceeds via an acid-catalyzed acetal exchange mechanism, offering a reliable method for the formation of 2-nitrobenzyl ethers.

Mechanism of Protection: Acid-Catalyzed Acetal Exchange

The protection of a hydroxyl group using 1-(dimethoxymethyl)-2-nitrobenzene is predicated on the principle of acid-catalyzed acetal exchange. The reaction is typically driven by the removal of methanol, shifting the equilibrium towards the formation of the desired 2-nitrobenzyl ether.

The proposed mechanism is as follows:

-

Protonation of the Acetal: A catalytic amount of a protic or Lewis acid protonates one of the methoxy groups of the 1-(dimethoxymethyl)-2-nitrobenzene, making it a good leaving group.

-

Formation of an Oxocarbenium Ion: The protonated methoxy group departs as methanol, leading to the formation of a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack by the Alcohol: The hydroxyl group of the substrate alcohol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: A subsequent deprotonation step, often assisted by a mild base or the solvent, yields the mixed acetal.

-

Repeat and Elimination: The process of protonation, methanol elimination, and nucleophilic attack by the newly formed ether oxygen can occur again, ultimately leading to the formation of the more stable 2-nitrobenzyl ether and the release of a second molecule of methanol. The equilibrium is driven to the product side by the removal of methanol.

Figure 1: Proposed workflow for the acid-catalyzed protection of an alcohol.

Experimental Protocol: Protection of a Primary Alcohol

This protocol provides a general procedure for the protection of a primary alcohol using 1-(dimethoxymethyl)-2-nitrobenzene. Reaction conditions may need to be optimized for specific substrates.

Materials:

-

1-(Dimethoxymethyl)-2-nitrobenzene

-

Substrate alcohol

-

Anhydrous Dichloromethane (DCM) or Toluene

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Silica gel for column chromatography

Procedure:

-

To a solution of the alcohol (1.0 equiv) in anhydrous DCM or toluene (0.2-0.5 M) is added 1-(dimethoxymethyl)-2-nitrobenzene (1.1-1.5 equiv).

-

A catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equiv) is added to the reaction mixture.

-

The reaction mixture is stirred at room temperature or heated to reflux (e.g., using a Dean-Stark apparatus to remove methanol if using toluene). The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired 2-nitrobenzyl ether.

| Parameter | Recommended Condition | Notes |

| Solvent | Anhydrous DCM or Toluene | Toluene with a Dean-Stark trap is effective for driving the equilibrium. |

| Catalyst | p-TsOH·H₂O, CSA, Amberlyst-15 | Catalyst loading should be optimized for the specific substrate. |

| Temperature | Room Temperature to Reflux | Higher temperatures can accelerate the reaction but may not be suitable for all substrates. |

| Equivalents of Acetal | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting alcohol. |

| Workup | Aqueous NaHCO₃ quench | Neutralizes the acid catalyst to prevent product degradation. |

Table 1: Summary of Typical Reaction Conditions for 2-Nitrobenzyl Ether Formation.

Deprotection of 2-Nitrobenzyl Ethers

The removal of the 2-nitrobenzyl group can be achieved through two primary methods: photolysis and chemical reduction/cleavage.

Photolytic Deprotection

Photolysis is the most common and advantageous method for cleaving the 2-nitrobenzyl ether. Irradiation with UV light (typically 350-365 nm) induces an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This is followed by a rearrangement to form a hemiacetal intermediate, which then collapses to release the free alcohol and 2-nitrosobenzaldehyde as a byproduct.[5][7]

Sources

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. Protective Groups [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. nathan.instras.com [nathan.instras.com]

- 6. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Advanced Application Note: 1-(Dimethoxymethyl)-2-nitrobenzene in Solid-Phase Synthesis

Part 1: Strategic Overview

In the realm of Solid-Phase Synthesis (SPS), the 1-(dimethoxymethyl)-2-nitrobenzene scaffold serves a critical role not merely as a reagent, but as a stability-enhanced precursor for the generation of o-nitrobenzyl (NB) photolabile linkers.

While o-nitrobenzyl alcohol is the direct functional unit for these linkers, it is prone to premature oxidation and degradation. The acetal form (1-(dimethoxymethyl)-2-nitrobenzene) offers a robust "masked" strategy. It allows researchers to store a chemically inert precursor that can be activated "on-demand" to generate high-purity aldehyde intermediates, which are subsequently reduced to the active linker alcohol.

Core Application: The "Masked" Linker Strategy

This protocol details the conversion of the acetal precursor into a functionalized NBA (Nitrobenzyl Alcohol) Linker Handle , its attachment to a solid support, and the subsequent photolytic release of target molecules (peptides/small molecules).

Why this strategy?

-

Purity Control: The acetal allows for rigorous purification (distillation/crystallization) prior to linker synthesis, removing m- and p- isomers that do not photocleave.

-

Oxidation Prevention: Prevents the formation of o-nitrobenzoic acid, a common contaminant in aged aldehyde stocks that terminates resin chains irreversibly.

-

Defined Loading: By synthesizing the linker handle in solution first (Phase A), we ensure exact stoichiometric loading onto the resin, avoiding the heterogeneity of on-resin transformations.

Part 2: The Chemical Workflow (Visualization)

The following diagram outlines the conversion of the acetal precursor into a photo-active solid support system.

Caption: Figure 1. The "Masked Precursor" workflow: converting the stable acetal into a photo-responsive solid-phase synthesis handle.

Part 3: Detailed Experimental Protocols

Phase A: Precursor Activation & Linker Synthesis

Objective: Convert 1-(dimethoxymethyl)-2-nitrobenzene into the coupling-ready 4-((2-nitrobenzyl)oxy)-4-oxobutanoic acid .

Step 1: Hydrolysis and Reduction

-

Hydrolysis: Dissolve 10 mmol of 1-(dimethoxymethyl)-2-nitrobenzene in 20 mL of THF/Water (1:1) containing 5% TFA. Stir at RT for 2 hours. Monitor via TLC (disappearance of acetal).

-

Note: The acetal protects the aldehyde from air oxidation during storage.

-

-

Workup: Neutralize with sat. NaHCO3, extract with DCM, and concentrate to yield fresh 2-nitrobenzaldehyde.

-

Reduction: Immediately redissolve the crude aldehyde in MeOH (30 mL). Add NaBH4 (0.5 equiv) portion-wise at 0°C. Stir for 30 min.

-

Purification: Quench with water, extract with EtOAc. Recrystallize from Et2O/Hexane to obtain pure 2-nitrobenzyl alcohol .

Step 2: Spacer Attachment (Creating the Handle)

To attach this alcohol to an amino-resin, we must convert it into a carboxylic acid.

-

Dissolve 2-nitrobenzyl alcohol (5 mmol) in anhydrous DCM (15 mL).

-

Add Succinic Anhydride (6 mmol) and DMAP (0.5 mmol).

-

Add TEA (6 mmol) and stir overnight at RT.

-

Validation: Acidify with 1M HCl, extract with DCM. The product, 4-((2-nitrobenzyl)oxy)-4-oxobutanoic acid , should show a distinct carboxyl shift in NMR.

Phase B: Resin Loading (Solid Phase Coupling)

Objective: Attach the linker handle to an Aminomethyl Polystyrene (AMP) or Rink Amide resin.

| Reagent | Equivalents | Role |

| NBA Linker Handle (from Phase A) | 3.0 eq | Photocleavable Unit |

| DIC (Diisopropylcarbodiimide) | 3.0 eq | Activator |

| HOBt (Hydroxybenzotriazole) | 3.0 eq | Racemization Suppressor |

| DMF (Dimethylformamide) | Solvent | Reaction Medium |

Protocol:

-

Swelling: Swell 1.0 g of Amino-Resin (loading ~0.8 mmol/g) in DMF for 30 min.

-

Activation: Dissolve the Linker Handle, DIC, and HOBt in minimal DMF. Allow to activate for 5 minutes.

-

Coupling: Add the activated mixture to the resin. Shake at RT for 4–6 hours.

-

Capping: Wash resin (DMF x3). Treat with Acetic Anhydride/Pyridine (1:1) in DMF for 30 min to cap unreacted amines.

-

QC Check: Perform a Kaiser Test .

-

Result: The test must be Negative (Colorless beads), indicating all free amines are coupled to the photolabile linker.

-

Phase C: Photolytic Cleavage

Objective: Release the synthesized cargo.[1][2]

-

Preparation: Suspend the resin in the cleavage buffer.

-

Standard Buffer: MeOH or Dioxane/Water (9:1).

-

Scavenger: If the peptide contains Met/Trp, add 1% hydrazine or dithiothreitol (DTT) to scavenge nitroso byproducts.

-

-

Irradiation: Place the reaction vessel in a UV reactor (365 nm, ~10 mW/cm²).

-

Top-Down: Irradiate for 1 hour with gentle agitation.

-

-

Filtration: Filter the resin. The filtrate contains the cleaved target.

-

Analysis: Analyze filtrate via HPLC/MS.

Part 4: Mechanism of Action (Norrish Type II)

Understanding the mechanism is vital for troubleshooting low yields. The cleavage relies on an intramolecular hydrogen abstraction.[3]

Caption: Figure 2.[1][4] Norrish Type II photocleavage mechanism.[5] The gamma-hydrogen abstraction is the rate-limiting step.

Part 5: Troubleshooting & Validation

Self-Validating Systems

A robust protocol must include "Checkpoints" to ensure integrity.

| Checkpoint | Method | Expected Outcome | Failure Indicator |

| Linker Synthesis | 1H NMR (DMSO-d6) | Benzylic protons shift from ~4.8 ppm (alcohol) to ~5.4 ppm (ester). | Presence of aldehyde peak (~10.4 ppm) indicates oxidation. |

| Resin Loading | Kaiser Test | Colorless beads (Negative). | Blue beads indicate incomplete coupling. |

| Cleavage Efficiency | HPLC (214 nm) | Single peak for released peptide. | Multiple peaks or retention of starting material. |

Common Pitfall: The "Filter Effect"

Issue: In dense resin suspensions, the outer beads absorb all UV light, shielding the inner beads. Solution:

-

Use a Refractive Index Matching Solvent (e.g., DCM/MeOH mixtures) to make beads more transparent.

-

Employ continuous flow photoreactors rather than static batch vials.

References

-

Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society.[6]

-

Kessler, H., et al. (1998). Photolabile Linkers for Solid-Phase Synthesis. Chemical Reviews.

-

Strazzolini, P., et al. (2000). A New Approach to the Synthesis of 2-Nitrobenzaldehyde: Reactivity and Molecular Structure Studies.

Sources

Application Note & Protocol: Mastering the Photocleavage of 1-(dimethoxymethyl)-2-nitrobenzene

Audience: Researchers, scientists, and drug development professionals engaged in photoremovable protecting group chemistry, caged compounds, and light-directed synthesis.

Abstract: This document provides a comprehensive guide to the photocleavage of 1-(dimethoxymethyl)-2-nitrobenzene, a canonical member of the ortho-nitrobenzyl (oNB) class of photolabile protecting groups (PPGs). We delve into the underlying photochemical mechanism, delineate the critical parameters governing the reaction, and furnish a detailed experimental protocol for efficient and reproducible uncaging. This guide is designed to bridge theoretical understanding with practical application, enabling researchers to confidently employ this versatile PPG in their work.

Introduction: The Power of Light in Chemical Control

Photolabile protecting groups are powerful tools that allow for the spatiotemporal control of chemical reactions and biological processes.[1] By "caging" a reactive functional group, its activity is masked until a pulse of light triggers its release. The ortho-nitrobenzyl (oNB) scaffold is one of the most extensively studied and widely utilized classes of PPGs due to its synthetic accessibility, stability in the dark, and efficient cleavage upon UV irradiation.[2][3][4]

1-(dimethoxymethyl)-2-nitrobenzene serves as a photolabile precursor to o-nitrosobenzaldehyde, a reactive species, and releases the dimethoxymethyl cation, which subsequently hydrolyzes to formaldehyde. More commonly, the oNB moiety is attached to a substrate molecule (e.g., an alcohol, amine, or carboxylic acid) via the benzylic carbon. For the purpose of this guide, we will discuss the general principles of cleaving an o-nitrobenzyl ether, for which 1-(dimethoxymethyl)-2-nitrobenzene serves as a fundamental model system. The cleavage reaction liberates the protected functional group and generates o-nitrosobenzaldehyde as a byproduct.[5] Understanding the conditions for this cleavage is paramount for its successful application, from patterned surface chemistry to the controlled release of bioactive molecules.

The Photochemical Mechanism: An Internal Redox Reaction

The photocleavage of o-nitrobenzyl compounds is an intramolecular process initiated by the absorption of a UV photon. The mechanism is a well-established photochemical transformation that proceeds through several key intermediates.[4][6]

-

Photoexcitation: Upon absorption of UV light (typically ~350 nm), the nitro group is promoted to an excited triplet state (n,π*).[7]

-

Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a diradical intermediate.

-

Tautomerization: This intermediate rapidly rearranges into an aci-nitro isomer. This phototautomerization is the key step in the cleavage pathway.[4]

-

Cyclization & Rearrangement: The aci-nitro intermediate undergoes cyclization and subsequent rearrangement, leading to the cleavage of the benzylic C-O bond.

-

Product Release: This final step releases the protected substrate (the "uncaged" molecule) and the byproduct, o-nitrosobenzaldehyde.

This process is irreversible and typically proceeds with high efficiency under optimized conditions.

Caption: The photocleavage pathway of o-nitrobenzyl protecting groups.

Optimizing Photocleavage: Key Experimental Parameters

The efficiency and rate of photocleavage are not absolute but are influenced by a combination of factors. Careful consideration of these parameters is crucial for achieving desired outcomes.

Irradiation Wavelength and Light Source

The choice of wavelength is dictated by the absorption spectrum of the o-nitrobenzyl chromophore.

-

Optimal Wavelength: oNB derivatives exhibit a characteristic absorption maximum in the UV-A range, typically between 340 nm and 365 nm.[6][8] Irradiation at or near the λmax ensures efficient photon absorption and maximizes the cleavage rate.

-

Common Light Sources:

-

Mercury Arc Lamps: Broad-spectrum sources that are often filtered to isolate the 365 nm emission line. They provide high power but can also generate heat.

-

UV LEDs: Offer excellent monochromaticity (e.g., 365 nm), stable output, low heat generation, and long lifetimes. Their power is rapidly becoming competitive with traditional lamps for many applications.

-

-

Considerations for Biological Systems: While 365 nm is effective, long-term exposure can be phototoxic to cells.[6] Efforts in PPG development focus on red-shifting the absorption maximum to longer, more benign wavelengths.[4][9]

Solvent Selection

The solvent can influence the reaction, primarily by affecting the stability of intermediates and the solubility of the starting material and products. Experiments have been successfully conducted in a range of solvents.

-

Aprotic Solvents: Acetonitrile (MeCN) and Dimethyl Sulfoxide (DMSO) are common choices for their UV transparency and ability to dissolve a wide range of organic compounds.[3][6]

-

Protic Solvents: Methanol (MeOH) and aqueous buffers are frequently used, especially for biological applications.[3] The reaction is generally robust in the presence of water.

-

Practical Guidance: The primary criterion for solvent choice is typically the solubility of the caged compound and its compatibility with the experimental system (e.g., cell culture media).

Quantum Yield (Φ)

The quantum yield is a measure of the reaction's efficiency—it is the ratio of molecules undergoing cleavage to the number of photons absorbed.

-

Typical Values: For oNB derivatives, quantum yields can vary significantly depending on the exact substitution pattern and the nature of the leaving group, with reported values ranging from ~0.1 to as high as 0.62.[3][8]

-

Influencing Factors: The substitution on the benzylic carbon can have a notable effect. For instance, adding a methyl group (as in o-nitrophenylethyl protectors) can increase the cleavage rate.[6]

-

Practical Implication: A higher quantum yield means that less light (lower intensity or shorter exposure time) is required to achieve the same degree of uncaging, which is particularly important for light-sensitive samples.

The Fate of the Byproduct

Upon cleavage, o-nitrosobenzaldehyde is formed. It is crucial to recognize that this byproduct is not inert. It is itself photoreactive and can undergo further reactions or decomposition, sometimes forming oligomeric species with azo and amide linkages.[5] In biological experiments, its potential for off-target reactivity should be considered.

| Parameter | Recommended Condition | Rationale & Considerations |

| Irradiation Wavelength | 365 nm | Matches the absorption maximum of the oNB chromophore for efficient energy transfer.[10] |

| Light Source | High-power 365 nm LED or filtered Hg-arc lamp | Provides high photon flux at the optimal wavelength to drive the reaction efficiently. LEDs offer better control and less heat. |

| Solvent | Acetonitrile, Methanol, Water/Buffer | Choice is primarily dictated by substrate solubility. The reaction is robust in various polar solvents.[3][6] |

| Temperature | Room Temperature (20-25 °C) | The primary photochemical step is largely temperature-independent. Extreme temperatures are generally unnecessary. |

| Concentration | 1 µM - 10 mM | Dependent on the application. For analytical purposes (HPLC/UV-Vis), 10-100 µM is common. Ensure solution is not overly concentrated to avoid inner filter effects. |

| Atmosphere | Ambient Air | The reaction does not typically require an inert atmosphere. |

Experimental Protocol: Photocleavage of an oNB-Protected Substrate

This protocol provides a general workflow for the photocleavage of a substrate protected with an o-nitrobenzyl group, which can be monitored by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

o-Nitrobenzyl protected substrate

-

HPLC-grade solvent (e.g., Acetonitrile)

-

Volumetric flasks and pipettes

-

Quartz cuvette or reaction vessel transparent to UV light

-

UV light source (e.g., 365 nm LED photoreactor) with controlled power output

-

Magnetic stirrer and stir bar

-

HPLC system with a UV detector and an appropriate column (e.g., C18)

Step-by-Step Procedure

-

Solution Preparation: Prepare a stock solution of the o-nitrobenzyl protected compound in the chosen solvent (e.g., 1 mM in acetonitrile). From this, prepare a working solution at a concentration suitable for HPLC analysis (e.g., 50 µM).

-

Initial Analysis (t=0): Before irradiation, inject an aliquot of the working solution into the HPLC system to obtain a chromatogram representing the starting material. Record the peak area and retention time.

-

Irradiation Setup:

-

Place a known volume of the working solution (e.g., 3 mL) into a quartz cuvette.

-

Add a small magnetic stir bar for gentle agitation during the reaction.

-

Position the cuvette at a fixed, reproducible distance from the UV light source.

-

Scientist's Note: Consistent geometry between the lamp and the sample is critical for reproducible kinetics.

-

-

Photolysis:

-

Turn on the magnetic stirrer.

-

Begin irradiation with the 365 nm light source. Start a timer immediately.

-

-

Reaction Monitoring:

-

At predetermined time intervals (e.g., 1, 2, 5, 10, 20 minutes), briefly pause the irradiation and withdraw a small aliquot of the reaction mixture.

-

Immediately inject the aliquot into the HPLC system.

-

Monitor the decrease in the peak area of the starting material and the corresponding increase in the peak area of the uncaged product.

-

Self-Validation: The appearance of a new peak with a different retention time, coupled with the disappearance of the starting material, validates that the photochemical transformation is occurring. Isocratic elution can often be used for rapid monitoring.

-

-

Data Analysis:

-

Plot the percentage of remaining starting material (or formed product) as a function of irradiation time.

-

Continue the experiment until the starting material peak is no longer detectable or its area has plateaued, indicating the reaction is complete.[8]

-

Caption: A typical workflow for conducting and monitoring a photocleavage experiment.

Conclusion

The photocleavage of 1-(dimethoxymethyl)-2-nitrobenzene and its derivatives is a robust and highly controllable reaction. Success hinges on a solid understanding of the underlying photochemical mechanism and careful control of key experimental variables, most notably the irradiation wavelength and light dose. By following the principles and protocols outlined in this guide, researchers can effectively harness the power of this photolabile protecting group to achieve precise control over chemical and biological systems.

References

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: An Update. Chemical Reviews, 113(1), 119-191. [Link]

-

Fournier, L., Gauron, C., & Jullien, L. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry–A European Journal, 12(28), 7478-7488. [Link]

-

Luo, B. (2019). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 3(2). [Link]

-

Granucci, G., & Persico, M. (2021). A First Proposal on the Nitrobenzene Photorelease Mechanism of NO2 and Its Relation to NO Formation through a Roaming Mechanism. The Journal of Physical Chemistry Letters, 12(1), 548-554. [Link]

-

Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6325-6402. [Link]

-

Otsuka, H., Uto, T., & Endo, T. (2022). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

-

Ju, J., Li, Z., & Metzker, M. L. (2002). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 99(8), 5117-5122. [Link]

-

Kim, S. H., & Langer, R. (2007). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Biomaterials, 28(1), 129-136. [Link]

-

ResearchGate. (n.d.). (a) The photocleavage reaction of o-nitrobenzyl and (b) the reaction of... ResearchGate. [Link]

-

Nagy, A., & Kele, P. (2022). Photoremovable Protecting Groups. Encyclopedia, 2(3), 1279-1299. [Link]

-

Theato, P. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecular Rapid Communications, 33(2), 105-121. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. research.rug.nl [research.rug.nl]

- 3. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. seas.upenn.edu [seas.upenn.edu]

- 7. A First Proposal on the Nitrobenzene Photorelease Mechanism of NO2 and Its Relation to NO Formation through a Roaming Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nathan.instras.com [nathan.instras.com]

- 10. researchgate.net [researchgate.net]

Application Note: Light-Directed Parallel Synthesis using 1-(dimethoxymethyl)-2-nitrobenzene

This Application Note is designed for researchers and drug development professionals implementing high-density array synthesis. It focuses on the application of 1-(dimethoxymethyl)-2-nitrobenzene (also known as 2-nitrobenzaldehyde dimethyl acetal ) as a Photo-Acid Generator (PAG) or Photolabile Precursor in light-directed parallel synthesis.

Executive Summary

Light-directed parallel synthesis enables the fabrication of high-density DNA, peptide, and small-molecule microarrays.[1] While traditional methods rely on expensive photolabile protecting groups (e.g., MeNPOC, NPPOC) attached to every monomer, the Photo-Acid Generator (PAG) approach offers a cost-effective alternative. This method uses a photosensitive reagent in the solution or polymer matrix to generate a local acidic environment upon irradiation, removing standard acid-labile protecting groups (e.g., DMT, Boc).

This guide details the use of 1-(dimethoxymethyl)-2-nitrobenzene as a photolabile reagent. Upon UV irradiation, this compound undergoes an intramolecular rearrangement, acting as a latent source of chemical change (polarity shift and potential acidity in the presence of water/oxidants) to spatially control deprotection steps.

Scientific Mechanism & Rationale

The Photochemical Trigger

The core utility of 1-(dimethoxymethyl)-2-nitrobenzene lies in its classic o-nitrobenzyl photochemistry. Unlike ionic PAGs (e.g., sulfonium salts), this neutral acetal undergoes a Norrish Type II-like rearrangement .

Mechanism:

-

Excitation: UV light (365 nm) excites the nitro group.

-

Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen.

-

Rearrangement: The aci-nitro intermediate rearranges to form methyl 2-nitrosobenzoate and releases methanol .

While the acetal itself is neutral, the reaction product (nitroso ester) and the transient intermediates can be exploited in two ways:

-